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Compound of Interest

Compound Name: SU11657

Cat. No.: B1150172 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of SU11657 and quizartinib, two tyrosine kinase inhibitors (TKIs)

targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML)

with FLT3 mutations. This document synthesizes preclinical and clinical data to highlight the

distinct profiles of these compounds, offering insights into their mechanisms, efficacy, and

developmental stages.

Executive Summary
SU11657 is a multi-targeted TKI with preclinical evidence of activity in FLT3-mutated AML. In

contrast, quizartinib is a highly potent and selective second-generation FLT3 inhibitor with a

robust body of clinical evidence from extensive Phase 3 trials, leading to its approval for the

treatment of FLT3-ITD positive AML. The available data positions quizartinib as a well-

established therapeutic agent, while SU11657 remains an investigational compound with a

broader kinase inhibition profile. A direct head-to-head comparison in a clinical setting has not

been conducted.

Introduction to FLT3-Mutated AML
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic

alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of newly

diagnosed cases.[1][2] The most frequent type of FLT3 mutation is the internal tandem

duplication (FLT3-ITD), found in about 25% of AML patients, and is associated with a poor
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prognosis, including an increased risk of relapse and shorter overall survival.[1][2] This has

made the FLT3 receptor a critical therapeutic target in AML.

SU11657: A Multi-Targeted Kinase Inhibitor
SU11657 is a receptor tyrosine kinase inhibitor that targets several kinases, including FLT3,

vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), platelet-derived growth

factor receptor (PDGFR), and KIT. Its broader targeting profile suggests potential applications

beyond FLT3-driven malignancies but may also contribute to a different safety profile compared

to more selective inhibitors. SU11657 is noted to be structurally similar to sunitinib, another

multi-targeted TKI that has been investigated in AML.

Quizartinib: A Highly Selective Second-Generation
FLT3 Inhibitor
Quizartinib (formerly AC220) is an oral, potent, and highly selective second-generation type II

FLT3 inhibitor.[1] Its mechanism of action is centered on the specific inhibition of the FLT3

kinase, which is a key driver of leukemic cell proliferation in FLT3-mutated AML.[3] Quizartinib

has undergone extensive clinical investigation, demonstrating significant improvements in

overall survival for patients with FLT3-ITD positive AML in both newly diagnosed and

relapsed/refractory settings.[1][4]

Comparative Data
In Vitro Potency
The following table summarizes the available in vitro data for SU11657 and quizartinib against

FLT3-ITD positive AML cell lines.
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Compound Cell Line Assay IC50 / LC50 Citation

SU11657

Pediatric AML

Samples (FLT3

mutated)

MTT Assay (4

days)

Demonstrated

sensitivity,

specific values

not provided.

[5]

Quizartinib
MV4-11 (FLT3-

ITD)

Cell Viability

Assay
0.40 nM [6]

MOLM-13 (FLT3-

ITD)

Cell Viability

Assay
0.89 nM [6]

MOLM-14 (FLT3-

ITD)

Cell Viability

Assay
0.73 nM [6]

MV4-11 (FLT3-

ITD)

Growth Inhibition

Assay
0.31 ± 0.05 nM [7]

MOLM-13 (FLT3-

ITD)

Growth Inhibition

Assay
0.62 ± 0.03 nM [7]

MOLM-14 (FLT3-

ITD)

Growth Inhibition

Assay
0.38 ± 0.06 nM [7]

Clinical Efficacy and Safety
Clinical data for SU11657 in FLT3-mutated AML is not available in the public domain. In

contrast, quizartinib has been extensively studied in large, randomized clinical trials.
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Drug Trial
Patient
Population

Key
Outcomes

Adverse
Events of
Note

Citation

SU11657 N/A N/A N/A N/A

Quizartinib

QuANTUM-

First (Phase

3)

Newly

diagnosed

FLT3-ITD+

AML (ages

18-75)

Median OS:

31.9 months

(vs. 15.1

months with

placebo +

chemo).

Grade ≥3

neutropenia,

QT

prolongation.

[2][4]

Quizartinib
QuANTUM-R

(Phase 3)

Relapsed/refr

actory FLT3-

ITD+ AML

Significantly

extended

overall

survival

compared

with salvage

chemotherap

y.

Consistent

with known

safety profile.

[1]

Experimental Protocols
SU11657 In Vitro Sensitivity Assay in Pediatric AML
Samples

Objective: To determine the in vitro sensitivity of pediatric AML patient samples to SU11657.

Method: A 4-day MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

was utilized.

Cell Source: 77 pediatric AML samples were tested.

Drug Concentrations: A concentration range of 0.0098 – 10μM was used.

Endpoint: Two measures of sensitivity were calculated: the LC50 value (the concentration at

which 50% of the cells are killed) and the percentage of surviving cells at a concentration of
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0.625 μM.

Reference:[5]

Quizartinib In Vitro Cell Viability and FLT3
Phosphorylation Assays

Objective: To assess the inhibitory activity of quizartinib on cell viability and FLT3 signaling in

FLT3-ITD AML cell lines.

Cell Lines: MV4-11, MOLM-13, and MOLM-14, all of which harbor the FLT3-ITD mutation.

Cell Viability Assay:

Method: Specific details of the assay (e.g., MTT, CellTiter-Glo) are not provided in the

abstract, but it was a concentration-dependent growth inhibition study.

Endpoint: IC50 values were determined.

FLT3 Phosphorylation Assay:

Method: Western blot analysis was likely used to detect the phosphorylation status of

FLT3 and its downstream signaling proteins (SHP-2, STAT5, MEK1/2, ERK1/2, and AKT)

in MV4-11 cells following treatment with varying concentrations of quizartinib.

Endpoint: The IC50 for the inhibition of FLT3 phosphorylation was determined.

Reference:[6]

Visualizations
Signaling Pathways and Mechanisms of Action
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Caption: FLT3 signaling and inhibitor action.

Experimental Workflow: In Vitro Drug Sensitivity Testing
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Caption: In vitro drug sensitivity workflow.

Discussion and Conclusion
The comparison between SU11657 and quizartinib for the treatment of FLT3-mutated AML is

largely a comparison between a preclinical, multi-targeted inhibitor and a clinically validated,

highly selective inhibitor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1150172?utm_src=pdf-body-img
https://www.benchchem.com/product/b1150172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SU11657 shows promise in preclinical models, particularly in FLT3-mutated pediatric AML

samples. Its multi-targeted nature, inhibiting VEGFR, PDGFR, and KIT in addition to FLT3,

could be a double-edged sword. While it might offer broader anti-leukemic activity, it could also

lead to off-target toxicities. The similarity to sunitinib, which demonstrated high toxicity and was

not further developed for AML, warrants careful consideration in any future development of

SU11657.[8] Further studies are required to establish its efficacy and safety profile in a clinical

setting.

Quizartinib, on the other hand, represents a significant advancement in the targeted therapy of

FLT3-ITD positive AML. Its high selectivity for FLT3 translates to potent on-target activity, as

evidenced by the substantial overall survival benefit demonstrated in the QuANTUM-First and

QuANTUM-R trials.[1][4] While it has a known side effect profile, including the risk of QT

prolongation, this is generally manageable with appropriate monitoring.[9]

In conclusion, for researchers and drug development professionals, quizartinib serves as a

benchmark for a successful, highly selective FLT3 inhibitor in AML. SU11657, with its multi-

targeted profile, represents an alternative therapeutic strategy that requires further investigation

to determine its potential role, if any, in the treatment of FLT3-mutated AML. Future research

could focus on head-to-head preclinical studies to directly compare the efficacy and off-target

effects of these two classes of inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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